N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester
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Overview
Description
N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C7H15N3O2. It is a derivative of hydrazinecarboxylic acid, where the hydrazine group is protected by a tert-butyl ester. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like sodium hydroxide. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester exerts its effects involves the interaction with specific molecular targets. The compound can form hydrazones with aldehydes and ketones, which can then undergo further chemical transformations. These interactions are crucial in various biochemical pathways and synthetic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbazate: Similar in structure but lacks the aminopropylidene group.
tert-Butyl hydrazinecarboxylate: Another related compound with different substituents on the hydrazine group.
Uniqueness
N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable hydrazones is particularly noteworthy .
Properties
IUPAC Name |
tert-butyl N-[(Z)-1-aminopropylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIGGBUSJELIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)OC(C)(C)C)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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